Ethyl 5-iodo-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-iodo-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and an iodine atom at the 5-position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative. One common method is the reaction of ethyl 1H-pyrrole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodo-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the pyrrole ring.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include various oxidized forms of the pyrrole ring.
Reduction: Products include alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 5-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active pyrrole derivative.
Comparison with Similar Compounds
Ethyl 5-iodo-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group instead of an iodine atom.
Ethyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of an iodine atom.
Ethyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of an iodine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms.
Biological Activity
Ethyl 5-iodo-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
This compound is characterized by a pyrrole ring with an iodine atom at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is C₇H₈INO₂. The presence of iodine enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and a candidate for various biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for S. aureus was reported to be as low as 1 μg/mL . This compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can modulate enzyme activity and influence receptor interactions, which are critical pathways in cancer progression. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various biological receptors through hydrogen bonding and π-π stacking due to its aromatic structure.
- Enzyme Modulation : It influences the activity of enzymes involved in critical biochemical pathways related to inflammation and cancer.
- Cellular Uptake : Its pharmacokinetics suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its therapeutic potential.
Research Findings and Case Studies
Several studies have highlighted the promising biological activities of this compound:
Properties
IUPAC Name |
ethyl 5-iodo-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNJOEQAGGUDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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